4-fluoro MBZP
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro Methylbenzylpiperazine typically involves the reaction of 4-fluorobenzyl chloride with 1-methylpiperazine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 4-fluoro Methylbenzylpiperazine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro Methylbenzylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde.
Reduction: Formation of 4-fluorobenzylamine.
Substitution: Formation of various substituted benzylpiperazines depending on the nucleophile used.
Scientific Research Applications
4-fluoro Methylbenzylpiperazine is widely used in scientific research, including:
Chemistry: As an analytical reference standard for mass spectrometry and chromatography.
Biology: In studies related to the pharmacological effects of piperazine derivatives.
Medicine: Research on potential therapeutic applications and toxicological studies.
Mechanism of Action
The mechanism of action of 4-fluoro Methylbenzylpiperazine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and serotonin, leading to enhanced mood and alertness. The compound targets specific receptors and transporters, modulating their activity and resulting in its pharmacological effects .
Comparison with Similar Compounds
4-fluoro Methylbenzylpiperazine is similar to other piperazine derivatives such as:
Benzylpiperazine (BZP): Both compounds have stimulant effects, but 4-fluoro Methylbenzylpiperazine is considered to have a slightly different pharmacological profile.
Trifluoromethylphenylpiperazine (TFMPP): Another piperazine derivative with similar stimulant properties but different chemical structure.
Methylenedioxybenzylpiperazine (MDBP): Shares structural similarities but has distinct pharmacological effects.
The uniqueness of 4-fluoro Methylbenzylpiperazine lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMDNJJTGINMCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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